3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H14N2O.2ClH. It is a derivative of pyridine and is characterized by the presence of an amino group, a hydroxyl group, and a pyridinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines and alcohols.
Scientific Research Applications
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol dihydrochloride
- 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride
Uniqueness
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
Biological Activity
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride, also known by its CAS number 1803591-33-4, is a compound with notable biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12Cl2N2O with a molecular weight of approximately 239.14 g/mol. The compound features a pyridine ring, which is integral to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing pyridine moieties often exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may share similar antimicrobial efficacy due to its structural characteristics .
Case Studies
- Antibacterial Efficacy : A study focusing on related pyridine derivatives demonstrated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, indicating a strong potential for antibacterial applications . The structural similarity of this compound suggests it may have comparable activity.
- Antifungal Activity : In another investigation, pyridine-containing compounds were evaluated for their antifungal properties. Results showed promising antifungal activities against Candida species, suggesting that this compound could be effective in treating fungal infections .
Potential Therapeutic Uses
The biological activities of this compound make it a candidate for various therapeutic applications:
- Anti-inflammatory Agents : Given the role of pyridine derivatives in modulating inflammatory pathways, this compound may be explored for its potential in treating inflammatory diseases such as rheumatoid arthritis .
- Neuroprotective Effects : Some studies suggest that similar compounds can exhibit neuroprotective effects, potentially making them candidates for neurodegenerative disease therapies .
Research Findings Summary
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-6-9(7-12)5-8-1-3-11-4-2-8;;/h1-4,9,12H,5-7,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJBJLMHPYBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CN)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-33-4 |
Source
|
Record name | 3-amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.